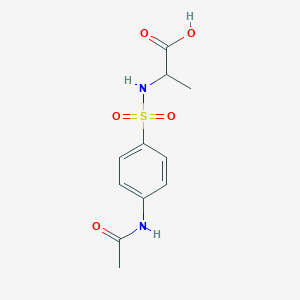

2-(4-Acetamidobenzenesulfonamido)propanoic acid

CAS No.: 87661-70-9

Cat. No.: VC7237528

Molecular Formula: C11H14N2O5S

Molecular Weight: 286.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87661-70-9 |

|---|---|

| Molecular Formula | C11H14N2O5S |

| Molecular Weight | 286.3 |

| IUPAC Name | 2-[(4-acetamidophenyl)sulfonylamino]propanoic acid |

| Standard InChI | InChI=1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3,(H,12,14)(H,15,16) |

| Standard InChI Key | MICBDQHPLNZBLY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Introduction

Synthesis and Characterization

The synthesis of 2-(4-Acetamidobenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with propanoic acid derivatives. Characterization methods such as FTIR, NMR, and mass spectrometry are used to confirm the structure and purity of the compound.

Synthesis Steps

-

Starting Materials: 4-Acetamidobenzenesulfonyl chloride and propanoic acid derivatives.

-

Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or acetonitrile with a base such as triethylamine.

-

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Biological Activity

While specific biological activity data for 2-(4-Acetamidobenzenesulfonamido)propanoic acid are not widely available, sulfonamides generally exhibit antimicrobial properties by acting as competitive inhibitors of folic acid synthesis in bacteria . This suggests potential applications in the development of antimicrobial agents.

Potential Biological Activities

-

Antimicrobial Activity: Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

-

Other Potential Activities: Further research is needed to explore other biological activities such as antihypertensive or anticancer effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume